3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid
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Overview
Description
3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro and nitro group on the isoxazole ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . The reaction conditions often require the presence of a base and a suitable solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as copper (I) or ruthenium (II), can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(3-Amino-4-chloroisoxazol-5-yl)propanoic acid, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Scientific Research Applications
3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can also participate in binding interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid
- 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
- 3-(2-(2-hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
3-(3-chloro-4-nitro-1,2-oxazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O5/c7-6-5(9(12)13)3(14-8-6)1-2-4(10)11/h1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUOTKIGDTVRCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=C(C(=NO1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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